molecular formula C21H17F3N4O4S B11823551 5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one

5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one

Cat. No.: B11823551
M. Wt: 478.4 g/mol
InChI Key: CZKWHEOWWKPMGC-UHFFFAOYSA-N
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Description

5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazole ring.

    Introduction of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable electrophile.

    Condensation with the Nitrophenyl Group: The final step involves the condensation of the intermediate with the 4-hydroxy-3-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Affecting Cellular Pathways: Altering cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one
  • 5-[(4-Hydroxy-3-chloro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one

Uniqueness

5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C21H17F3N4O4S

Molecular Weight

478.4 g/mol

IUPAC Name

5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C21H17F3N4O4S/c22-21(23,24)14-2-1-3-15(12-14)26-6-8-27(9-7-26)20-25-19(30)18(33-20)11-13-4-5-17(29)16(10-13)28(31)32/h1-5,10-12,29H,6-9H2

InChI Key

CZKWHEOWWKPMGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3

Origin of Product

United States

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